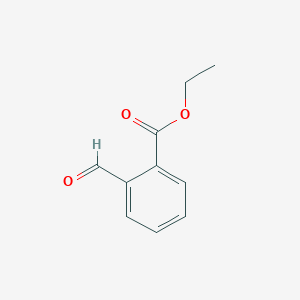

Ethyl 2-formylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYZISJXVKSMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449182 | |

| Record name | Ethyl 2-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34046-43-0 | |

| Record name | Ethyl 2-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-formylbenzoate: Properties, Synthesis, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of Ethyl 2-formylbenzoate, a versatile bifunctional molecule increasingly recognized for its utility in organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking a detailed understanding of this compound's chemical properties, synthetic methodologies, and applications.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (IUPAC name: this compound, CAS No: 34046-43-0) is an aromatic compound possessing both an aldehyde and an ester functional group in an ortho relationship.[1][2][3][4] This unique arrangement of reactive sites makes it a valuable precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. Its role as a building block for protein degraders further highlights its contemporary relevance in cutting-edge therapeutic modalities.[1] In the realm of medicinal chemistry, the strategic placement of these functional groups allows for the construction of fused heterocyclic systems, such as isoindolinones, which are privileged structures in numerous biologically active compounds.[5][6][7][8]

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its effective utilization in a laboratory setting.

Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |

| Molecular Weight | 178.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow oil | [1][2] |

| Boiling Point | 294.2 °C at 760 mmHg | [2] |

| Purity | Typically ≥97% | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR (300 MHz, CDCl₃): δ 10.53 (s, 1H, CHO), 7.95 (d, J = 7.8 Hz, 1H, Ar-H), 7.88 (d, J = 7.7 Hz, 1H, Ar-H), 7.62 (m, 2H, Ar-H), 4.41 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.2 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (75 MHz, CDCl₃): δ 192.1 (CHO), 166.3 (C=O, ester), 137.0, 132.9, 132.5, 132.3, 130.3, 128.3 (Ar-C), 61.9 (OCH₂CH₃), 14.3 (OCH₂CH₃).

The IR spectrum of this compound is characterized by the following key absorption bands:

-

C=O Stretch (Aldehyde): ~1690-1710 cm⁻¹

-

C=O Stretch (Ester): ~1720-1740 cm⁻¹ (typically higher than the aldehyde due to conjugation)

-

C-O Stretch (Ester): ~1250-1300 cm⁻¹ and 1000-1100 cm⁻¹

-

Aromatic C-H Stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H Stretch: ~2850-2980 cm⁻¹

-

Aldehydic C-H Stretch: Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹

-

Molecular Ion (M⁺): m/z = 178.06

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 2-formylbenzoic acid with ethanol in the presence of an acid catalyst.

Fischer Esterification: A Step-by-Step Protocol

This protocol details the synthesis of this compound from 2-formylbenzoic acid.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is an equilibrium, and using an excess of ethanol can help drive the reaction towards the product side.

Caption: Fischer Esterification of 2-Formylbenzoic Acid.

Materials:

-

2-Formylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether or ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylbenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-

Catalyst Addition: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its aldehyde and ester functionalities.

The Wittig Reaction: A Gateway to Alkenes

The aldehyde group of this compound readily undergoes the Wittig reaction, providing a straightforward method for the synthesis of ortho-substituted ethyl cinnamates.[6][9][10]

This protocol describes the synthesis of ethyl (E)-3-(2-(ethoxycarbonyl)phenyl)acrylate.

Causality: The nucleophilic ylide attacks the electrophilic aldehyde carbonyl, leading to the formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide. The use of a stabilized ylide generally favors the formation of the (E)-isomer.[6]

Caption: Wittig Reaction of this compound.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous dichloromethane or toluene

-

Hexanes

Procedure:

-

Reaction Setup: In a dry, inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane or toluene.

-

Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (1.0-1.2 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Add hexanes to the residue and stir to precipitate the triphenylphosphine oxide.

-

Filter off the solid and wash with cold hexanes.

-

-

Purification: Concentrate the filtrate to obtain the crude product, which can be further purified by column chromatography.

Synthesis of Isoindolinones: A Privileged Scaffold

This compound is a key starting material for the synthesis of isoindolinone derivatives, a class of compounds with a wide range of biological activities.[5][6][7][8] The reaction typically involves a reductive amination or a multicomponent reaction.

Caption: General scheme for isoindolinone synthesis.

These isoindolinone scaffolds are found in various pharmaceutically active compounds, including those with potential antiviral and carbonic anhydrase inhibitory activities.[6][8][11] For instance, derivatives of isoindolinone have been investigated for their potential to inhibit SARS-CoV-2 3CL protease.[8][11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the construction of a wide array of complex molecules, particularly heterocyclic systems of medicinal importance. The reliable synthetic protocols for its preparation and subsequent transformations, such as the Wittig reaction and the synthesis of isoindolinones, make it an indispensable tool for researchers and scientists in the field of drug development. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-defined chemical entities will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

- Di Mola, A., Vietri, C., Tedesco, C., & Massa, A. (2025). Catalyst-Free Spontaneous Aza-Mannich/Lactamization Cascade Reaction: Easy Access to Polycyclic δ-Lactams. MOLECULES.

- Özdemir, Ü., Şentürk, M., & Çavuş, M. S. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity.

- Gu, B.-Q., Xu, H., & Ping, D. (2019). Organocatalytic Asymmetric Inverse‐Electron‐Demand Diels‐Alder Reaction of Pyrrolidone‐Dienes with Enals.

- Wang, Y., et al. (2024). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry.

- Nugyen, K. C., & Weizman, H. (2007). A Solvent-Free Wittig Reaction.

- University of Wisconsin-Madison Department of Chemistry. (n.d.).

- Adapted from Nyugen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions.

- East China Normal University. (2024, March 26). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer.

- PubChem. (n.d.). Ethyl 4-formylbenzoate.

- CP Lab Safety. (n.d.).

- Molecular Database (Moldb). (n.d.).

- PubChem. (n.d.). This compound.

- Crysdot LLC. (n.d.).

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2022, December 30). 2-Formylbenzoic acid ethyl ester | 34046-43-0.

- NIST. (n.d.). Ethyl o-methylbenzoate. National Institute of Standards and Technology.

- NIST. (n.d.). Benzoic acid, ethyl ester. National Institute of Standards and Technology.

- ChemicalBook. (n.d.).

- Amalanathan, M., et al. (2016). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dimethylphenoxy) Acetate. Pharmaceutical Analytical Acta, 7(1).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Some bioactive isoindolinones.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Formylbenzoate | C8H5O3- | CID 5082939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Formylbenzoic acid ethyl ester | 34046-43-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. 34046-43-0 | this compound - Moldb [moldb.com]

- 11. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - East China Normal University [pure.ecnu.edu.cn:443]

Introduction: A Versatile Bifunctional Building Block

An In-depth Technical Guide to Ethyl 2-formylbenzoate (CAS 34046-43-0)

This compound (CAS: 34046-43-0) is an aromatic organic compound distinguished by the presence of two key functional groups—an ethyl ester and an aldehyde—positioned ortho to each other on a benzene ring.[1] This unique structural arrangement makes it a highly valuable and versatile intermediate in synthetic organic chemistry.[1] Its reactivity is not merely the sum of its parts; the proximity of the formyl and ester moieties enables a range of intramolecular cyclization reactions, providing elegant and efficient pathways to complex heterocyclic scaffolds. This guide, intended for researchers and drug development professionals, explores the core properties, synthesis, reactivity, and applications of this compound, highlighting its significance as a precursor in the synthesis of pharmaceutically relevant molecules, particularly as a building block for protein degraders.[2]

Physicochemical and Spectroscopic Profile

Core Properties

This compound is typically a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its physical properties are summarized in the table below. Proper storage is critical to maintain its stability; it should be kept in a cool, dry, and dark environment at 2-8°C under an inert atmosphere.[1][3][4]

| Property | Value | Source(s) |

| CAS Number | 34046-43-0 | [1][2][3][5][6] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][2][3] |

| Molecular Weight | 178.19 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 294.2 °C at 760 mmHg | [3][6] |

| Density | 1.145 g/cm³ | [6] |

| Solubility | Limited solubility in water; moderately soluble in organic solvents | [1] |

| Synonyms | 2-Formylbenzoic acid ethyl ester, Ethyl phthalaldehydate | [1][5][6] |

Spectroscopic Signature

While a dedicated spectrum for this specific molecule is not provided in the search results, its structure allows for a reliable prediction of its key spectroscopic features based on analogous compounds.[7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The ethyl group will present as a quartet around 4.4 ppm (-O-CH₂ -CH₃) and a triplet around 1.4 ppm (-O-CH₂-CH₃ ). The four aromatic protons will appear as multiplets in the downfield region of approximately 7.5-8.1 ppm. The most characteristic signal is the aldehyde proton (-CHO), which is expected to be a singlet at a highly deshielded chemical shift, typically around 10 ppm.

-

¹³C NMR: The carbon spectrum will feature a signal for the ester carbonyl carbon around 165-167 ppm and a more deshielded signal for the aldehyde carbonyl carbon above 190 ppm. The ethyl group carbons will appear at approximately 61 ppm (-C H₂-) and 14 ppm (-C H₃). The aromatic carbons will resonate in the 128-135 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl (C=O) stretching bands. The ester carbonyl stretch is anticipated around 1720 cm⁻¹, while the aldehyde carbonyl stretch will appear at a slightly higher frequency. Strong C-O stretching bands associated with the ester group are also expected around 1100-1300 cm⁻¹.

Synthesis and Purification

A common and effective method for synthesizing this compound is through the esterification of 2-formylbenzoic acid. While direct protocols are scarce, a reliable procedure can be adapted from the synthesis of its methyl analog, mthis compound.[8]

Detailed Synthesis Protocol: Esterification of 2-Formylbenzoic Acid

This protocol describes the synthesis via SN2 reaction of the carboxylate salt with an ethylating agent.

Materials:

-

2-Formylbenzoic acid

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (EtI)

-

Anhydrous Acetone

-

Ethyl Acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Salt Formation: Dissolve 2-formylbenzoic acid (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add anhydrous potassium carbonate (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to form the potassium salt of the carboxylic acid.

-

Alkylation: Add ethyl iodide (1.5 equivalents) to the suspension. Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the inorganic salts.

-

Extraction: Evaporate the acetone from the filtrate under reduced pressure to obtain a viscous oil. Partition the oil between ethyl acetate and water.[8]

-

Separate the organic layer. Wash the organic layer sequentially with water and then a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil.[8]

-

Purification: Purify the crude product using flash column chromatography on silica gel, typically with a petroleum ether/ethyl acetate eluent system, to obtain the pure product.[9]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the dual reactivity of its aldehyde and ester groups, particularly their ability to participate in tandem and cyclization reactions.

Reactions of the Aldehyde Group

The formyl group is a prime site for nucleophilic attack and condensation reactions.[1] A foundational reaction in its synthetic repertoire is the formation of a Schiff base (imine) upon reaction with primary amines. This step is often the gateway to constructing more elaborate heterocyclic systems.

Key Application: Synthesis of Isoquinolones

A prominent application of this compound is in the synthesis of isoquinolin-1(2H)-ones, a heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals.[10] The reaction proceeds via an imine formation followed by an intramolecular cyclization, where the nitrogen nucleophile attacks the electrophilic ester carbonyl carbon. This provides a direct and atom-economical route to this privileged structure.

General Mechanism:

-

Imine Formation: The primary amine (R-NH₂) attacks the aldehyde carbonyl of this compound.

-

Dehydration: The resulting hemiaminal intermediate loses a molecule of water to form the corresponding N-substituted imine.

-

Intramolecular Cyclization: The imine nitrogen, acting as an internal nucleophile, attacks the proximate ethyl ester carbonyl group.

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion (EtO⁻), which is subsequently protonated to form ethanol, yielding the stable aromatic isoquinolone ring system.

Mechanism: Isoquinolone Synthesis

Sources

- 1. CAS 34046-43-0: this compound | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 34046-43-0 | this compound - Moldb [moldb.com]

- 4. 34046-43-0|this compound|BLD Pharm [bldpharm.com]

- 5. warshel.com [warshel.com]

- 6. 2-Formylbenzoic acid ethyl ester | CAS 34046-43-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Isoquinolone synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of Ethyl 2-formylbenzoate, a key building block in contemporary medicinal chemistry, particularly in the burgeoning field of protein degradation. We will delve into its structural elucidation through spectroscopic analysis, explore its synthesis and reactivity, and discuss its application in the rational design of novel therapeutics. This document is intended to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.

Core Molecular Identity and Properties

This compound is an organic compound featuring a benzene ring substituted with an ethyl ester and a formyl (aldehyde) group at the ortho positions. This unique arrangement of electron-withdrawing groups imparts specific reactivity and conformational preferences that are crucial for its utility in chemical synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 2-Formylbenzoic acid ethyl ester, Ethyl phthalaldehydate | |

| CAS Number | 34046-43-0 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| Boiling Point | 294.2°C at 760 mmHg | [2] |

| SMILES | O=C(OCC)C1=CC=CC=C1C=O | [2] |

Structural Elucidation: A Spectroscopic Deep Dive

The precise molecular structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound provides a wealth of information about the number and types of protons and their neighboring environments.

-

Aldehydic Proton: A characteristic singlet is observed at approximately 10.90 ppm . This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: The four protons on the benzene ring appear as a complex multiplet in the range of 7.60-7.96 ppm . The ortho-disubstitution pattern leads to overlapping signals that require careful analysis to assign.

-

Ethyl Group Protons:

-

A quartet at approximately 4.41 ppm corresponds to the two methylene protons (-CH₂-) of the ethyl ester. The splitting into a quartet is due to coupling with the three adjacent methyl protons.

-

A triplet at around 1.40 ppm is characteristic of the three methyl protons (-CH₃) of the ethyl group, split by the neighboring methylene protons.

-

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Aldehyde Carbonyl Carbon: A highly deshielded signal appears at approximately 192.1 ppm .

-

Ester Carbonyl Carbon: The carbonyl carbon of the ethyl ester is also significantly deshielded, though typically less so than the aldehyde, with a chemical shift around 167 ppm .

-

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (typically 128-135 ppm ), reflecting the lack of symmetry in the molecule.

-

Ethyl Group Carbons:

-

The methylene carbon (-CH₂-) of the ethyl group is found at approximately 61 ppm .

-

The methyl carbon (-CH₃) appears further upfield at around 14 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the key absorptions are:

-

C=O Stretching (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ .

-

C=O Stretching (Ester): Another strong, sharp band will be present in the region of 1720-1740 cm⁻¹ . The conjugation of the ester with the aromatic ring can slightly lower this frequency.

-

C-O Stretching (Ester): A strong band, or pair of bands, will be observed in the 1000-1300 cm⁻¹ region, characteristic of the C-O single bond stretching in the ester group.[3]

-

Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while C=C stretching within the ring will be seen in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (178.19).

-

Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or ethylene (-CH₂=CH₂, m/z 28) via a McLafferty rearrangement. The formyl group can be lost as a radical (-CHO, m/z 29). The fragmentation pattern of the isomeric Ethyl 4-formylbenzoate shows prominent peaks at m/z 149, 133, 107, and 105, which can be used as a reference for interpreting the spectrum of the ortho isomer.[4]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound is typically achieved through the esterification of 2-formylbenzoic acid. The reactivity of this molecule is dominated by the two functional groups, making it a versatile building block.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of alkyl 2-formylbenzoates.

Materials and Reagents:

-

2-Formylbenzoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether or Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-formylbenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Key Reactivity Insights

The presence of both an aldehyde and an ester group on the same aromatic ring allows for a range of selective chemical transformations. The aldehyde group can undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, and participate in various condensation reactions. The ester group can be hydrolyzed under acidic or basic conditions or can be converted to other functional groups such as amides. The ortho positioning of these two groups can also lead to intramolecular cyclization reactions to form heterocyclic systems.

Applications in Drug Development: A Focus on Protein Degradation

This compound is listed as a "Protein Degrader Building Block," highlighting its significance in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

The Role of Building Blocks in PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase, a linker, and a ligand for a target protein of interest. By bringing the E3 ligase and the target protein into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of PROTACs often involves a modular approach, where different building blocks are combined to create a library of compounds for screening. This compound, with its versatile functional groups, can be incorporated into either the linker or the target-binding ligand of a PROTAC. The aldehyde functionality, for instance, can be used to form imines or can be reductively aminated to introduce new functionalities.

Caption: A generalized workflow for the computational analysis of this compound.

Theoretical studies on related benzaldehyde derivatives have shown that the aldehyde group is crucial for certain biological activities, acting as a bicentral inhibitor in some enzyme systems. [1]Computational analysis can help in understanding these interactions at a molecular level and guide the design of more potent and selective molecules.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its well-defined molecular structure, characterized by a unique arrangement of functional groups, makes it a versatile building block in organic synthesis. A thorough understanding of its spectroscopic properties, synthesis, and reactivity is essential for its effective utilization. As the field of targeted protein degradation continues to expand, the importance of key building blocks like this compound is set to grow, paving the way for the development of next-generation therapeutics.

References

-

CP Lab Safety. This compound, min 97%, 100 mg. [Link]

-

Scribd. 2 Formyl Benzoate. [Link]

-

PubChem. This compound. [Link]

-

Crysdot. This compound. [Link]

-

University of Calgary. CSD Solution #13. [Link]

-

UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Esters. [Link]

-

PubChem. Ethyl 4-formylbenzoate. [Link]

-

Abolhasani, M. H., et al. (2012). A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. Iranian Journal of Pharmaceutical Research, 11(4), 1135–1141. [Link]

Sources

Ethyl 2-formylbenzoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 2-formylbenzoate

Abstract

This compound (CAS No: 34046-43-0) is a bifunctional aromatic compound featuring both an aldehyde and an ethyl ester moiety in an ortho configuration.[1][2][3] This unique structural arrangement makes it a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems, pharmaceutical intermediates, and agrochemicals.[4] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. It delves into the underlying mechanisms, provides detailed experimental protocols, and offers a comparative analysis of the most effective methods, grounded in established chemical literature.

Introduction: The Strategic Importance of this compound

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The aldehyde can participate in a wide array of transformations, including Wittig reactions, reductive aminations, and condensations, while the ester group can be hydrolyzed, reduced, or converted into an amide. This orthogonality allows for sequential, controlled modifications, making it an ideal starting material for multi-step syntheses. This document will focus on the most reliable and field-proven methods for its preparation, emphasizing chemical causality and procedural integrity.

Primary Synthetic Pathways: A Mechanistic and Practical Overview

The synthesis of this compound is most effectively achieved through the controlled oxidation of a suitable precursor. The choice of method is dictated by factors such as precursor availability, scale, cost, and tolerance for specific reaction conditions.

Pathway I: Oxidation of Ethyl 2-(hydroxymethyl)benzoate

The most direct and widely employed route to this compound is the selective oxidation of the primary alcohol, ethyl 2-(hydroxymethyl)benzoate. The primary challenge in this transformation is to prevent over-oxidation to the corresponding carboxylic acid. To this end, mild and selective oxidizing agents are required. Two methods stand out for their efficiency, reliability, and mild conditions: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (NEt₃).[5][6][7] It is renowned for its mild conditions (typically -78 °C), high yields, and compatibility with a wide range of functional groups.[8][9]

Mechanism: The reaction proceeds through several distinct steps. First, DMSO reacts with oxalyl chloride at low temperature to form the highly reactive electrophilic species, the chloro(dimethyl)sulfonium chloride, which rapidly decomposes to the key intermediate often referred to as the "active Swern reagent".[9] The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular elimination reaction via a five-membered ring transition state, yielding the desired aldehyde, dimethyl sulfide (a volatile and malodorous byproduct), and triethylammonium chloride.[6][7]

Diagram: Swern Oxidation Mechanism

Caption: Mechanism of the Swern Oxidation.

Experimental Protocol: Swern Oxidation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under a nitrogen atmosphere is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Oxalyl chloride (1.2 equivalents) is added dropwise to a solution of DMSO (2.2 equivalents) in DCM, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.

-

Substrate Addition: A solution of ethyl 2-(hydroxymethyl)benzoate (1.0 equivalent) in DCM is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -60 °C. The reaction is stirred for an additional 45 minutes.

-

Base Quench: Triethylamine (5.0 equivalents) is added dropwise, leading to the formation of a thick white precipitate. The reaction mixture is stirred for 20 minutes at -78 °C and then allowed to warm to room temperature.

-

Workup: Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield pure this compound.

Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that serves as a highly selective and mild oxidant for primary alcohols.[10][11] The reaction proceeds rapidly at room temperature, offers high yields, simplifies workup, and tolerates sensitive functional groups.[12][13]

Mechanism: The oxidation begins with a ligand exchange between the alcohol and an acetate group on the periodinane.[11] This forms a diacetoxyalkoxyperiodinane intermediate. A neighboring acetate group then acts as a base, abstracting the proton on the alcohol-bearing carbon. This initiates a concerted elimination to form the aldehyde, iodinane, and acetic acid.[11]

Diagram: Dess-Martin Periodinane Oxidation

Caption: Mechanism of the Dess-Martin Periodinane Oxidation.

Experimental Protocol: DMP Oxidation

-

Setup: To a solution of ethyl 2-(hydroxymethyl)benzoate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: The reaction is quenched by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The mixture is stirred vigorously until the layers become clear.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃, then brine, and dried over anhydrous MgSO₄.

-

Purification: The solvent is removed in vacuo, and the resulting crude product is purified by flash chromatography on silica gel to afford this compound.

Pathway II: Catalytic Oxidation of Ethyl 2-methylbenzoate

A conceptually straightforward approach is the direct oxidation of the methyl group of ethyl 2-methylbenzoate.[14][15][16] However, this pathway is synthetically challenging due to the difficulty in stopping the oxidation at the aldehyde stage, with over-oxidation to the carboxylic acid being a common side reaction.[17]

Mechanism and Considerations: This transformation typically involves transition metal catalysis, often in the presence of a co-catalyst. For instance, systems like Co-Mn-Br have been used for the oxidation of methylarenes to carboxylic acids, but modifying conditions (temperature, pressure, catalyst ratio) can sometimes favor the aldehyde.[18] The reaction proceeds via a radical mechanism where the catalyst facilitates the abstraction of a hydrogen atom from the methyl group, followed by reaction with oxygen. Precise control is paramount and often difficult to achieve, leading to mixtures of products. This route is generally less preferred for preparative synthesis compared to the oxidation of the corresponding alcohol.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route depends on a balance of factors including yield, purity, cost, safety, and scalability.

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages/Challenges |

| Swern Oxidation | Ethyl 2-(hydroxymethyl)benzoate | DMSO, Oxalyl Chloride, NEt₃ | 85-95% | Excellent yield, mild conditions, high functional group tolerance.[8][9] | Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide.[7][9] |

| DMP Oxidation | Ethyl 2-(hydroxymethyl)benzoate | Dess-Martin Periodinane | 90-98% | Room temperature reaction, high yield, simple workup, commercially available reagent.[11][12] | Reagent is expensive and potentially explosive under certain conditions; stoichiometric waste.[11][13] |

| Catalytic Oxidation | Ethyl 2-methylbenzoate | Transition metal catalyst (e.g., Co/Mn/Br), O₂/Air | Variable | Potentially cost-effective starting material. | Difficult to control; often results in over-oxidation and low yields of the aldehyde.[17][18] |

Purification and Spectroscopic Characterization

Purification: The primary method for purifying this compound is silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the compound allows for effective separation from nonpolar starting materials and more polar byproducts.

Characterization:

-

¹H NMR: The spectrum will show characteristic signals for the aldehyde proton (~10.5 ppm, singlet), the aromatic protons (multiplets in the range of 7.5-8.0 ppm), the ethyl ester quartet (~4.4 ppm), and the ethyl ester triplet (~1.4 ppm).

-

¹³C NMR: Key signals include the aldehyde carbonyl (~192 ppm), the ester carbonyl (~166 ppm), and aromatic carbons (128-135 ppm).

-

IR Spectroscopy: Strong absorption bands will be present for the aldehyde C=O stretch (~1700 cm⁻¹) and the ester C=O stretch (~1720 cm⁻¹).

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Swern Oxidation: Oxalyl chloride is toxic and corrosive and reacts violently with water. The reaction generates carbon monoxide gas. Dimethyl sulfide is a volatile byproduct with an extremely unpleasant odor; glassware should be quenched with bleach to neutralize the smell.[9]

-

DMP Oxidation: Dess-Martin periodinane is shock-sensitive and can be explosive upon impact or heating.[13] Its precursor, 2-iodyoxybenzoic acid (IBX), has also been reported to be explosive under excess heating.[13] Handle with care and avoid large-scale reactions without appropriate safety measures.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the oxidation of ethyl 2-(hydroxymethyl)benzoate. For laboratory-scale synthesis, the Dess-Martin Periodinane (DMP) oxidation offers significant operational simplicity, high yields, and mild conditions. For larger-scale preparations where cost and safety are primary concerns, the Swern oxidation represents an excellent alternative, despite the need for cryogenic temperatures and the management of odorous byproducts. While direct oxidation of ethyl 2-methylbenzoate is an intriguing possibility, it remains a challenging route with limited practical application for selective aldehyde synthesis. The choice between these established methods allows the modern synthetic chemist to access this valuable building block with high purity and in excellent yields, paving the way for further molecular exploration.

References

- Organic Syntheses Procedure. The dess-martin periodinane.

-

Wikipedia. Dess–Martin periodinane. Available at: [Link]

-

Chem-Station Int. Ed. Swern Oxidation. (2014-03-12). Available at: [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

-

Wikipedia. Swern oxidation. Available at: [Link]

-

Organic Chemistry Portal. Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Available at: [Link]

-

Organic Chemistry Portal. Swern Oxidation. Available at: [Link]

-

Universal Print. Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane:A Kinetic and Mechanistic Study. Available at: [Link]

-

Wipf Group, University of Pittsburgh. Alcohol Oxidations. (2007-03-19). Available at: [Link]

-

National Institutes of Health (NIH). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Available at: [Link]

-

ResearchGate. Synthesis routes of (a) 4-formylbenzoate ethyl methacrylate (FBEMA) and.... Available at: [Link]

-

Amanote Research. (PDF) Methyl-2-Formyl Benzoate: A Review of Synthesis and. Available at: [Link]

-

CP Lab Safety. This compound, min 97%, 100 mg. Available at: [Link]

- Organic Syntheses Procedure. Ethyl Benzoylformate.

- Organic Syntheses Procedure. ortho-Formylation of phenols.

-

ResearchGate. Reduction of diethyl phthalate and dibutyl phthalate at a dropping.... Available at: [Link]

-

SciSpace. Degradation of diethyl phthalate and Di (2-ethylhexyl) phthalate using chemical and microbial methods. Available at: [Link]

-

ResearchGate. Initial results for the oxidation of methyl 2-phenylacetate: (a) the reaction of CuI, TBHP and 1a. Available at: [Link]

-

ResearchGate. Degradation of Diethyl Phthalate and Di (2-Ethylhexyl) Phthalate Using Chemical and Microbial Methods. Available at: [Link]

-

The Good Scents Company. ethyl 2-methyl benzoate, 87-24-1. Available at: [Link]

-

Korean Chemical Society. Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Available at: [Link]

-

New Journal of Chemistry (RSC Publishing). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. Available at: [Link]

-

ResearchGate. Catalyzed oxidation of 2-mercaptobenzothiazole to 2-hydroxybenzothiazole | Request PDF. Available at: [Link]

-

European Commission. DIETHYL PHTHALATE. Available at: [Link]

-

YouTube. The products obtained by the ozonolysis of 2-ethyl but-1-ene are:. (2020-03-29). Available at: [Link]

-

ResearchGate. Degradation of Diethyl Phthalate and Di (2-Ethylhexyl) Phthalate Using Chemical and Microbial Methods. Available at: [Link]

-

Crysdot LLC. This compound - Benzene Compounds. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 34046-43-0 | this compound - Moldb [moldb.com]

- 3. 2-Formylbenzoic acid ethyl ester | 34046-43-0 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 12. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]

- 15. scbt.com [scbt.com]

- 16. Ethyl 2-methylbenzoate | 87-24-1 [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. asianpubs.org [asianpubs.org]

A Comprehensive Spectroscopic Guide to Ethyl 2-Formylbenzoate

This technical guide provides an in-depth analysis of the key spectroscopic data for ethyl 2-formylbenzoate (CAS: 34046-43-0), a valuable building block in organic synthesis and drug development.[1] With a molecular formula of C₁₀H₁₀O₃ and a molecular weight of approximately 178.19 g/mol , its structural integrity is paramount for its application.[1] This document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structural analogs to offer a reliable reference for researchers and quality control professionals.

The guide is structured to elucidate the characteristic signatures of this compound in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both interpreted data and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, explaining the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is defined by the chemical shift (δ), multiplicity, and coupling constants (J) of each unique proton. The ortho-substitution pattern of the benzene ring, with two distinct electron-withdrawing groups (an aldehyde and an ester), results in a complex and informative aromatic region.

Rationale and Interpretation:

-

Aldehyde Proton (H-α): The proton attached to the aldehyde carbonyl is highly deshielded and is expected to appear as a singlet far downfield, typically around δ 10.0-10.5 ppm.

-

Aromatic Protons (H-3 to H-6): These four protons will appear in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the aldehyde (H-3) and the proton ortho to the ester (H-6) will be the most deshielded due to the anisotropic effect of the adjacent carbonyl groups. The complex splitting pattern arises from ortho (³J ≈ 7-8 Hz) and meta (⁴J ≈ 1-2 Hz) coupling.

-

Ethyl Protons (H-7, H-8): The ethyl group of the ester presents a classic quartet-triplet pattern. The methylene protons (H-7) are adjacent to the ester oxygen, deshielding them to ~δ 4.4 ppm. They are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (H-8) are more shielded, appearing around δ 1.4 ppm as a triplet, split by the two methylene protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | 10.3 | Singlet (s) | - |

| H-3 | 8.0 - 8.2 | Doublet of doublets (dd) | ³J ≈ 7.8, ⁴J ≈ 1.5 |

| H-6 | 7.9 - 8.1 | Doublet of doublets (dd) | ³J ≈ 7.8, ⁴J ≈ 1.5 |

| H-4, H-5 | 7.5 - 7.7 | Multiplet (m) | - |

| H-7 (-CH₂-) | 4.4 | Quartet (q) | ³J ≈ 7.1 |

| H-8 (-CH₃) | 1.4 | Triplet (t) | ³J ≈ 7.1 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Due to the lack of symmetry, all 10 carbon atoms in this compound are expected to be distinct.

Rationale and Interpretation:

-

Carbonyl Carbons (C-α, C-β): The two carbonyl carbons are the most deshielded. The aldehyde carbonyl (C-α) is typically found further downfield (~δ 190-195 ppm) than the ester carbonyl (C-β, ~δ 165-170 ppm).

-

Aromatic Carbons (C-1 to C-6): The two quaternary carbons directly attached to the carbonyls (C-1, C-2) will have distinct chemical shifts, influenced by the different electronic effects of the formyl and ester groups. The four CH carbons (C-3 to C-6) will appear in the typical aromatic region of δ 125-140 ppm.

-

Ethyl Carbons (C-7, C-8): The methylene carbon (C-7) bonded to the ester oxygen is observed around δ 60-65 ppm, while the terminal methyl carbon (C-8) is highly shielded, appearing around δ 14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-α (Aldehyde C=O) | 192.5 | C=O |

| C-β (Ester C=O) | 166.0 | C=O |

| C-1 | 135.0 | Quaternary (C) |

| C-2 | 134.0 | Quaternary (C) |

| C-3, C-4, C-5, C-6 | 128.0 - 133.0 | Aromatic (CH) |

| C-7 (-CH₂-) | 62.0 | CH₂ |

| C-8 (-CH₃) | 14.2 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Rationale and Interpretation: The IR spectrum of this compound is dominated by the strong absorptions of its two carbonyl groups.

-

C=O Stretching: The key diagnostic region is 1680-1750 cm⁻¹. The ester carbonyl typically absorbs at a higher frequency (1720-1740 cm⁻¹) than the aromatic aldehyde carbonyl (1700-1720 cm⁻¹). These two bands may overlap, resulting in a single broad, strong peak.

-

C-H Stretching: The characteristic, but often weak, aldehyde C-H stretch appears as two bands near 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

-

C-O Stretching: The ester functional group exhibits strong, characteristic C-O stretching bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3050 - 3100 | Medium |

| C-H Stretch | Aliphatic (Ethyl) | 2850 - 2980 | Medium |

| C-H Stretch | Aldehyde | ~2850 and ~2750 | Weak |

| C=O Stretch | Ester | 1720 - 1740 | Strong |

| C=O Stretch | Aldehyde | 1700 - 1720 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Rationale and Interpretation: For this compound (C₁₀H₁₀O₃), the exact mass is 178.06 Da. The Electron Ionization (EI) mass spectrum is predicted to show a clear molecular ion peak (M⁺) at m/z = 178. The primary fragmentation pathways involve the loss of the functional groups.

-

Molecular Ion (M⁺): The parent peak is expected at m/z = 178 .

-

Loss of Ethoxy Radical: Cleavage of the ester C-O bond results in the loss of ·OCH₂CH₃, yielding a prominent acylium ion at m/z = 133 .

-

Loss of Formyl Radical: Cleavage of the C-C bond between the ring and the aldehyde leads to the loss of ·CHO, giving a fragment at m/z = 149 .[2]

-

Loss of the Ester Side-Chain: Loss of the entire ·COOCH₂CH₃ group results in a fragment at m/z = 105 , corresponding to the formylbenzoyl cation.[2] This is often a very stable and abundant fragment for benzoate derivatives.

-

Phenyl Cation: Further fragmentation can lead to the phenyl cation at m/z = 77 .

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Predicted Fragment Ion | Identity |

| 178 | [C₁₀H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 149 | [M - CHO]⁺ | Loss of formyl radical |

| 133 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 105 | [M - COOCH₂CH₃]⁺ | Loss of carboethoxy radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols & Methodologies

To ensure data integrity and reproducibility, standardized operating procedures are essential.

General Spectroscopic Analysis Workflow

The following diagram outlines a self-validating workflow for the comprehensive characterization of a chemical standard like this compound.

Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the solvent contains a reference standard like tetramethylsilane (TMS, 0 ppm).

-

Instrument Setup: Acquire data on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Set parameters for a standard proton experiment (e.g., pulse angle 30-45°, relaxation delay 1-2 s, sufficient number of scans for good signal-to-noise).

-

¹³C NMR Acquisition: Use a standard proton-decoupled carbon experiment. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. For ¹H NMR, integrate the signals and reference the spectrum to TMS at 0 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: For a neat liquid, place a single drop between two KBr or NaCl salt plates to create a thin film. Alternatively, dissolve a small amount in a suitable solvent (e.g., chloroform) for analysis in a solution cell.

-

Background Scan: Run a background spectrum of the empty instrument (or the pure solvent) to subtract atmospheric (CO₂, H₂O) or solvent absorptions.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform the background subtraction and identify the peak frequencies (in cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.[3]

-

GC Instrument Setup:

-

MS Instrument Setup:

-

Data Analysis: Identify the retention time of the compound from the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information - Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-formylbenzoate. PubChem. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR and structure determination examples of spectroscopy problems. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 100 mg. Retrieved from [Link]

-

ResearchGate. (n.d.). The time-dependent IR spectrum of the reaction of 2-formylbenzoic acid (FBA), butylamine (BA) and diethyl phosphite (DEP) in ethanol. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

MassBank. (n.d.). ethyl benzoate. Retrieved from [Link]

Sources

Physical characteristics of Ethyl 2-formylbenzoate

An In-depth Technical Guide to the Physical Characteristics of Ethyl 2-formylbenzoate

Introduction

This compound (CAS No. 34046-43-0) is a bifunctional organic compound featuring both an ethyl ester and an aldehyde group attached to a benzene ring at ortho positions. This unique arrangement makes it a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of heterocycles, pharmaceuticals, and other complex organic molecules.[1] Its reactivity is dominated by the interplay of the electron-withdrawing formyl and carboxylate groups on the aromatic system. A thorough understanding of its physical characteristics is paramount for its effective use in research and development, ensuring proper handling, accurate reaction setup, and reliable characterization of resulting products. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, supported by experimental data and standard analytical protocols.

Chemical Identity and Nomenclature

Correct identification is the foundation of all chemical research. This compound is systematically identified by several key descriptors.

-

Chemical Structure:

Caption: Molecular structure of this compound.

-

Molecular Formula: C₁₀H₁₀O₃[1]

-

Synonyms: 2-Formylbenzoic acid ethyl ester, Ethyl phthalaldehydate[1][2]

Physicochemical Properties

The bulk physical properties of a compound are critical for its storage, handling, and use in reactions. This compound is typically encountered as a colorless to pale yellow liquid with a characteristic pleasant, fruity odor.[1] Proper storage in a cool, dry place away from light is recommended to maintain its stability.[1]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1][4] |

| Molecular Weight | 178.19 g/mol | [4][5] |

| Physical State | Liquid | [1] |

| Appearance | Colorless to pale yellow | [1] |

| Boiling Point | 294.2 °C (at 760 mmHg) | [4] |

| Density | 1.145 g/cm³ | [2] |

| Solubility | Limited solubility in water; moderately soluble in organic solvents. | [1] |

| Flash Point | 128 °C | [2] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected and reported spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Data reported for this compound in deuterochloroform (CDCl₃) is consistent with its structure.[6]

-

¹H NMR (Proton NMR): The proton NMR spectrum displays characteristic signals for the ethyl group, the aromatic protons, and the unique aldehyde proton.

-

Aldehyde Proton (CHO): A singlet is observed at δ 10.55 ppm . This significant downfield shift is characteristic of an aldehyde proton, which is deshielded by the anisotropic effect of the carbonyl double bond.

-

Aromatic Protons (Ar-H): Four protons appear in the aromatic region between δ 7.60-7.95 ppm . The ortho-substitution pattern leads to a complex splitting pattern (multiplets and doublets) due to differing chemical environments and coupling constants between adjacent protons.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet is observed at δ 4.41 ppm for the methylene (-OCH₂) protons, split by the adjacent methyl group. The terminal methyl (-CH₃) protons appear as a triplet at δ 1.40 ppm , shifted upfield as they are further from the electron-withdrawing oxygen atom.[6]

-

-

¹³C NMR (Carbon NMR): The carbon spectrum confirms the presence of ten distinct carbon environments.

-

Carbonyl Carbons (C=O): Two signals are present in the far downfield region. The aldehyde carbonyl carbon appears at δ 192.1 ppm , and the ester carbonyl carbon is at δ 166.3 ppm .[6]

-

Aromatic Carbons (Ar-C): Six signals corresponding to the benzene ring carbons are observed between δ 128.3-137.0 ppm .[6] The two carbons directly attached to the substituents (C-CHO and C-COOEt) are typically shifted further downfield.

-

Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) is observed at δ 61.9 ppm , while the methyl carbon (-CH₃) appears at δ 14.3 ppm .[6]

-

Infrared (IR) Spectroscopy

While specific experimental spectra for this compound are not widely published, its vibrational spectrum can be reliably predicted based on its functional groups. The key diagnostic absorptions are expected in the following regions:

-

C=O Stretching: This molecule possesses two carbonyl groups, which will give rise to two distinct, strong absorption bands.

-

Aldehyde C=O Stretch: Expected around 1710-1685 cm⁻¹ . Conjugation with the aromatic ring typically lowers the frequency from a standard aliphatic aldehyde (~1725 cm⁻¹).

-

Ester C=O Stretch: Expected around 1725-1705 cm⁻¹ . This is also influenced by conjugation with the aromatic ring. The two carbonyl bands may be close and potentially overlap, but should be resolvable.

-

-

C-H Stretching:

-

Aromatic C-H Stretch: Multiple weak to medium bands are expected just above 3000 cm⁻¹ .

-

Aldehyde C-H Stretch: Two characteristic weak bands are expected near 2850 cm⁻¹ and 2750 cm⁻¹ . The appearance of these bands is a strong indicator of an aldehyde functional group.

-

Aliphatic C-H Stretch: Bands corresponding to the ethyl group will appear just below 3000 cm⁻¹ .

-

-

C-O Stretching: Strong, distinct bands corresponding to the ester C-O single bonds will be present in the fingerprint region, typically between 1300-1000 cm⁻¹ .[7]

-

Aromatic C=C Bending: Medium to strong absorptions from the benzene ring skeletal vibrations are expected in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): High-resolution mass spectrometry (HRMS) confirms the molecular weight with high precision. For the molecular formula C₁₀H₁₀O₃, the calculated exact mass is 178.0630 amu, which matches the experimentally found value of 178.0627 amu.[6] The molecular ion peak ([M]⁺) should be readily observable in an electron ionization (EI) spectrum at m/z = 178 . Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system.[8]

-

Key Fragmentation Patterns: The primary fragmentation pathways involve the loss of substituents from the aromatic ring.

-

Loss of Ethoxy Radical (•OCH₂CH₃): A very common fragmentation for ethyl esters is the loss of the ethoxy group (mass = 45 amu), leading to a stable acylium ion. This would produce a major peak at m/z = 133 ([M - 45]⁺).

-

Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the O-ethyl bond results in the loss of an ethyl radical (mass = 29 amu), which would yield a peak at m/z = 149 ([M - 29]⁺). This fragment corresponds to the 2-formylbenzoic acid cation.

-

Loss of Carbon Monoxide (CO): Aldehydes often lose a molecule of CO (mass = 28 amu) from the molecular ion or subsequent fragments. For instance, the fragment at m/z = 133 could lose CO to give a peak at m/z = 105 .

-

Experimental Protocols for Physical Characterization

To ensure the identity and purity of a sample of this compound, a systematic workflow of physical and spectroscopic characterization is essential.

Caption: Logical workflow for the physical characterization of this compound.

Protocol: Boiling Point Determination

-

Objective: To determine the boiling point of the liquid sample at atmospheric pressure.

-

Methodology (Microscale):

-

Place a small amount (0.5-1.0 mL) of this compound into a small-diameter test tube.

-

Insert a capillary tube (sealed at one end) into the test tube with the open end down.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heat the assembly slowly and uniformly in a heating bath (e.g., silicone oil).

-

Observe the capillary tube. A steady stream of bubbles will emerge as the liquid's vapor pressure increases.

-

Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

-

Causality: This method, known as the Siwoloboff method, accurately measures the boiling point by identifying the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure. The slow cooling ensures thermal equilibrium for an accurate reading.

Protocol: NMR Sample Preparation and Analysis

-

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.

-

Methodology:

-

Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and its residual proton signal is well-defined.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Many commercial deuterated solvents already contain TMS.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Acquire the ¹H spectrum, ensuring sufficient scans for a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum. This will require a significantly longer acquisition time than the proton spectrum due to the low natural abundance of the ¹³C isotope.

-

-

Trustworthiness: The use of a deuterated solvent minimizes interference from solvent protons. The internal standard (TMS) provides a reliable reference point (0 ppm) for chemical shifts, making the data reproducible across different spectrometers.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

GHS Pictogram: GHS07 (Exclamation Mark)[4]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Handling: Work in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly closed container in a cool, dry place.[1][4]

References

-

2-Formylbenzoic acid ethyl ester | CAS 34046-43-0. Chemical-Suppliers. [Link]

-

Supporting Information for "Ni-Catalyzed Carboxylation of Aryl and Vinyl Triflates with Formic Acid as the Reductant". American Chemical Society. [Link]

-

Supporting information for "Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides". The Royal Society of Chemistry. [Link]

-

CAS NO. 34046-43-0 | this compound. ATA-CAS. [Link]

-

This compound. Crysdot LLC. [Link]

-

Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database. [Link]

-

Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]

-

Ethyl 4-formylbenzoate | C10H10O3 | CID 80498. PubChem - NIH. [Link]

-

This compound, min 97%, 100 mg. CP Lab Safety. [Link]

-

Ethyl benzoate. Solubility of Things. [Link]

-

Mass spectrum of ethyl methanoate. Doc Brown's Chemistry. [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN). YouTube. [Link]

-

Ethyl 3-formylbenzoate - 13C NMR. SpectraBase. [Link]

-

This compound | C10H10O3 | CID 10943020. PubChem - NIH. [Link]

-

Ethyl benzoate. Wikipedia. [Link]

-

2 Formyl Benzoate. Scribd. [Link]

-

FTIR spectra, Vibrational Spectroscopy of two Esters derivatives. Scholars Research Library. [Link]

-

Ethyl benzoate | C9H10O2 | CID 7165. PubChem - NIH. [Link]

-

FT-IR of Ethylbenzoate + propanol mixture. ResearchGate. [Link]

-

Benzoic acid, ethyl ester. NIST WebBook. [Link]

-

Ethyl o-methylbenzoate. NIST WebBook. [Link]

Sources

- 1. CAS 34046-43-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-Formylbenzoic acid ethyl ester | CAS 34046-43-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 2-Formylbenzoic acid ethyl ester | 34046-43-0 [chemicalbook.com]

- 4. 34046-43-0 | this compound - Moldb [moldb.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scribd.com [scribd.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. m.youtube.com [m.youtube.com]

Solubility of Ethyl 2-formylbenzoate in organic solvents

Seeking Solubility Data

I'm currently engaged in a comprehensive data search. My focus is on quantifying the solubility of ethyl 2-formylbenzoate across a range of typical organic solvents. Furthermore, I'm simultaneously hunting for established experimental protocols that are pertinent to this topic.

Developing a Guide Structure

I've established the foundation for the technical guide. The introduction and theoretical principles sections are sketched out. I've compiled solubility data and experimental protocols. My next steps involve data analysis, interpreting trends based on solvent properties, and creating visual aids like Graphviz diagrams to showcase the workflow and the relationships between solvent properties and solubility. The focus is on clarity and structure for a compelling presentation of the data and findings.

Refining Guide Elements

I'm now integrating information from the initial data gathering phase. I've started fleshing out the introduction with a focus on this compound's structure and relevance. A table summarizing the relevant physicochemical properties is also being composed. This foundation will set the stage for detailed solubility discussion. I'm focusing on creating a clear, concise presentation.

Structuring the Technical Guide

I'm now integrating information from the initial data gathering phase. I've started fleshing out the introduction with a focus on this compound's structure and relevance. A table summarizing the relevant physicochemical properties is also being composed. This foundation will set the stage for a detailed discussion on solubility. I'm focusing on creating a clear, concise presentation. I'm also planning the framework of a standard gravimetric method for determination, with accompanying Graphviz diagrams. The subsequent analysis of the solubility data, correlating it with solvent properties and intermolecular forces, is on my mind.

Crafting a Detailed Structure

Planning the Technical Guide

I'm now implementing the detailed structure for the technical guide. I have begun drafting the introduction, focusing on this compound's structure, significance in synthesis, and the importance of its solubility. Next, I'll present key physicochemical properties and transition to the theoretical principles of solubility. After that, I will move to a comprehensive explanation of a standard gravimetric method, including experimental workflow diagrams. Finally, I'll present the analyzed solubility data and a summary with a complete references section. I'm prioritizing logical flow, clarity, and citations for a comprehensive and usable resource.

Developing the Technical Guide

I'm now implementing the detailed structure for the technical guide. I've begun by drafting the introduction, emphasizing this compound's role and solubility importance. I'll follow with a properties summary and then delve into solubility theory. Next, the gravimetric method, complete with diagrams, will be presented, with the data analysis and references to follow. I'm focusing on a clear presentation.

Crafting Data Analysis Section

I've progressed to the analytical phase. A comprehensive table containing the gathered solubility data across diverse solvents is now complete. I'm focusing on crafting a thorough discussion, exploring correlations between this compound's solubility and solvent characteristics, like polarity. The emphasis is on building a robust argument to describe the trends. I'm developing a clear visual aid for this analysis using Graphviz.

Stability and storage of Ethyl 2-formylbenzoate

An In-Depth Technical Guide to the Stability and Storage of Ethyl 2-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound of significant interest in synthetic chemistry and drug discovery, serving as a versatile building block for more complex molecular architectures. Its utility is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the stability profile of this compound, detailing its primary degradation pathways and offering field-proven protocols for its optimal storage and handling. By understanding the causality behind its instability—stemming from the inherent reactivity of its aldehyde and ester moieties—researchers can implement self-validating systems to ensure the compound's purity, thereby safeguarding experimental reproducibility and the integrity of downstream applications.

Chemical Profile and Intrinsic Reactivity